molecular formula C10H5ClFN B2806408 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile CAS No. 1507756-33-3

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile

Cat. No.: B2806408
CAS No.: 1507756-33-3
M. Wt: 193.61
InChI Key: QGECMHUOPNYHQJ-UHFFFAOYSA-N
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Description

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is an organic compound with a complex structure that includes a chlorinated propynyl group, a fluorinated benzene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-fluorobenzonitrile with 3-chloroprop-1-yne under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Addition: Electrophiles such as bromine or hydrogen halides in the presence of catalysts.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while addition of bromine would result in a dibromo compound.

Scientific Research Applications

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloroprop-1-yn-1-yl)benzene
  • 3-(3-Chloroprop-1-yn-1-yl)-5-(heptyloxy)pyridine
  • 1-(3-Chloroprop-1-yn-1-yl)-4-(2-phenylethoxy)benzene

Uniqueness

Compared to similar compounds, 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-chloroprop-1-ynyl)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN/c11-3-1-2-8-4-9(7-13)6-10(12)5-8/h4-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGECMHUOPNYHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507756-33-3
Record name 3-(3-chloroprop-1-yn-1-yl)-5-fluorobenzonitrile
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